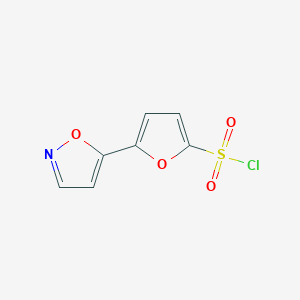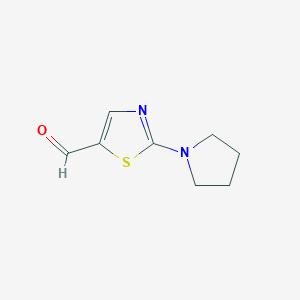![molecular formula C15H19ClF3N3O2 B1272621 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide CAS No. 303150-26-7](/img/structure/B1272621.png)
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide
Übersicht
Beschreibung
The compound "1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide" is a chemically synthesized molecule that appears to be related to piperidine derivatives, which are often explored for their biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related piperidine derivatives and their synthesis, which can provide insights into the potential synthesis and properties of the compound .
Synthesis Analysis
The synthesis of piperidine derivatives typically involves the coupling of a suitable benzenesulfonyl chloride with piperidine under controlled pH conditions in aqueous media, followed by substitution reactions to introduce various electrophiles. For example, the synthesis of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine was achieved by reacting 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine, followed by substitution at the oxygen atom with different electrophiles in the presence of sodium hydride and dimethyl formamide . This method could potentially be adapted for the synthesis of the compound by using appropriate starting materials and electrophiles that introduce the 3-chloro-5-(trifluoromethyl)-2-pyridinyl group and the N-(2-hydroxyethyl)-N-methyl moiety.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Substituents on the piperidine ring can significantly influence the molecule's biological activity and physicochemical properties. For instance, the triazine heterocycle was found to be critical for the potency and selectivity of piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase . The presence of a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group in the compound of interest suggests that it may have unique interactions with biological targets due to the electron-withdrawing effects of the chloro and trifluoromethyl groups.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including substitutions, which are often used to modify their biological activity. The electrophilic substitution reactions, as seen in the synthesis of O-substituted sulfonamides, are crucial for introducing different functional groups into the piperidine nucleus . The compound may also be amenable to similar reactions, allowing for the introduction or modification of functional groups to fine-tune its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. Substituents like chloro, methyl, and trifluoromethyl groups can affect the compound's lipophilicity, solubility, and stability. For example, phenyl group substitution was important for reducing clearance and establishing good oral exposure in the case of piperidine-4-carboxamide inhibitors . Similarly, the optimization of reaction conditions, such as reactant molar ratios and reaction temperature, was crucial for achieving high yield and purity in the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide . These principles can be applied to predict and optimize the properties of the compound "1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide".
Wissenschaftliche Forschungsanwendungen
-
Gene Editing
-
Agrochemical and Pharmaceutical Industries
- This compound and its derivatives, known as trifluoromethylpyridines (TFMP), are used in the agrochemical and pharmaceutical industries .
- TFMP derivatives are used in the protection of crops from pests. Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
-
Pharmaceutical Intermediate
Safety And Hazards
Without specific data, it’s difficult to provide detailed safety and hazard information. However, as with all chemicals, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment and proper ventilation.
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its intended use. If it’s a pharmaceutical, future research could involve investigating its pharmacokinetics and pharmacodynamics, conducting clinical trials, and exploring potential therapeutic applications.
Please note that this is a general analysis based on the structure of the compound and common reactions of similar compounds. For a detailed and accurate analysis, specific experimental data and literature would be required.
Eigenschaften
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-hydroxyethyl)-N-methylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClF3N3O2/c1-21(6-7-23)14(24)10-2-4-22(5-3-10)13-12(16)8-11(9-20-13)15(17,18)19/h8-10,23H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFCNIZMJPYWDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378762 | |
| Record name | 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide | |
CAS RN |
303150-26-7 | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303150-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)
![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B1272626.png)